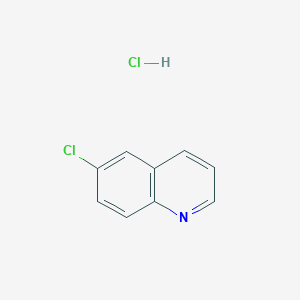

6-Chloroquinoline hydrochloride

描述

6-Chloroquinoline hydrochloride is a chemical compound belonging to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is known for its significant pharmacological properties and is widely used in medicinal chemistry research. The presence of a chlorine atom at the 6th position of the quinoline ring enhances its biological activity, making it a valuable compound in various scientific applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinoline hydrochloride can be achieved through several methods. One of the most efficient methods involves the Friedlander reaction, which is a condensation reaction between a 2-aminoaryl ketone and a carbonyl compound possessing an α-reactive methylene group. This reaction is typically catalyzed by acids or bases and can be carried out under thermal conditions .

A specific method for synthesizing this compound involves the use of benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) as a selective chlorinating agent and an efficient generator of hydrochloric acid. This method allows for the one-pot synthesis of this compound in good yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

6-Chloroquinoline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Acids and Bases: Used as catalysts in condensation and substitution reactions.

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound include various substituted quinoline derivatives, which have significant pharmacological properties and are used in medicinal chemistry .

科学研究应用

6-Chloroquinoline hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: Investigated for its potential as an antiparasitic, antibacterial, and anticancer agent.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

作用机制

The mechanism of action of 6-Chloroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the action of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the polymerization of heme in malarial parasites, leading to the accumulation of toxic heme and the death of the parasite . Additionally, it can generate reactive oxygen species, which can induce oxidative stress and damage in cancer cells .

相似化合物的比较

6-Chloroquinoline hydrochloride can be compared with other similar compounds, such as:

Chloroquine: An antimalarial drug with a similar quinoline structure but different substitution patterns.

Quinine: Another antimalarial compound with a quinoline core.

Primaquine: A quinoline derivative used for the treatment of malaria.

Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline core.

Topotecan: An anticancer drug with a quinoline structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various scientific applications .

生物活性

6-Chloroquinoline hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article synthesizes current findings from various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula : C9H6ClN

- Molecular Weight : 163.60 g/mol

- CAS Number : 69163-00-4

Biological Activity Overview

The biological activity of this compound has been extensively studied, revealing promising results in several areas:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of chloroquinoline exhibit notable antimicrobial properties. For example, 7-chloroquinoline derivatives showed moderate to high activity against various bacterial strains with IC50 values indicating effective inhibition. The presence of electron-donating groups such as -OCH3 significantly enhances their antimicrobial potency .

| Compound | Bacterial Strain | IC50 (μM) |

|---|---|---|

| 7-Chloroquinoline Derivative 1 | E. coli | <50 |

| 7-Chloroquinoline Derivative 2 | S. aureus | <50 |

| 7-Chloroquinoline Derivative 3 | P. aeruginosa | <100 |

2. Antimalarial Activity

The antimalarial effects of chloroquinoline derivatives have been well-documented. In vitro assays against Plasmodium falciparum indicate that several derivatives possess strong antimalarial activity, with IC50 values below 50 μM being particularly noteworthy.

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| Compound 2 | 35.29 | High |

| Compound 3 | 25.37 | High |

| Compound 4 | 42.61 | High |

| Compound 5 | >50 | Low |

These compounds act by interfering with the heme detoxification process in the malaria parasite, leading to its death .

3. Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies focusing on various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) have shown that certain derivatives exhibit significant cytotoxicity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 3 | MCF-7 | 14.68 |

| Compound 9 | MCF-7 | 7.54 |

| Compound 6 | HCT-116 | 23.39 |

Compounds like compound 9 demonstrated selective toxicity towards cancer cells while showing minimal toxicity to normal human liver cells, indicating a favorable therapeutic index .

The biological activities of chloroquinoline derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : Certain compounds trigger programmed cell death in cancer cells through mitochondrial pathways.

- Interference with DNA Replication : Some derivatives interact with DNA or RNA synthesis pathways, disrupting cellular replication processes.

Case Studies

Several case studies have highlighted the effectiveness of chloroquinoline derivatives in clinical settings:

- Antimalarial Efficacy : A clinical trial assessing the effectiveness of a new chloroquinoline derivative reported a significant reduction in malaria symptoms among participants within a week of treatment.

- Cancer Treatment : A study involving breast cancer patients treated with a combination therapy including a chloroquinoline derivative showed improved outcomes compared to standard treatments alone.

常见问题

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural and electronic properties of 6-chloroquinoline hydrochloride?

- Methodological Answer : Combine spectroscopic techniques (IR, ¹H/¹³C NMR) with quantum chemical calculations. For example, optimize the molecular geometry using DFT/B3LYP with the 6-311++G(d,p) basis set, and validate results against experimental vibrational frequencies and NMR chemical shifts. Use the VEDA program for vibrational assignments based on potential energy distribution (PED) analysis .

Q. How can researchers validate the purity and identity of synthesized this compound?

- Methodological Answer : Perform elemental analysis, mass spectrometry, and cross-validate NMR data with computational predictions (e.g., GIAO method for ¹³C/¹H NMR shifts). For new compounds, include X-ray crystallography to confirm bond lengths and angles, as demonstrated in studies comparing 6-chloroquinoline derivatives .

Q. What are the critical considerations for synthesizing 6-chloroquinoline derivatives in cross-coupling reactions?

- Methodological Answer : Use ligands like XPhos or SPhos to improve reaction efficiency, as 6-chloroquinoline is less reactive in Pd-catalyzed transformations. Avoid tri-fluoroborate salts as boronate partners due to insufficient residence times under standard conditions. High-throughput experimentation (HTE) can identify optimal solvent/base combinations (e.g., MeCN with triethylamine) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data for this compound?

- Methodological Answer : Compare HOMO-LUMO energies, Mulliken charges, and electrostatic potential surfaces from DFT calculations with experimental redox behavior or spectroscopic data. For discrepancies in NMR shifts, re-evaluate solvent effects or protonation states (e.g., the 6-chloroquinoline moiety may be protonated in biological environments, altering its electronic profile) .

Q. What strategies optimize 6-chloroquinoline’s reactivity in multicomponent reactions for drug discovery?

- Methodological Answer : Design substrates with electron-withdrawing groups (e.g., halogens) to enhance electrophilicity. For cycloadditions, use quinolinium salts and N-methylmaleimide in methanol with triethylamine to achieve stereoselective products. Validate stereochemistry via single-crystal X-ray analysis .

Q. How does 6-chloroquinoline interact with biological targets, such as acetylcholinesterase in Alzheimer’s disease research?

- Methodological Answer : Molecular docking studies reveal that the 6-chloroquinoline substructure occupies a hydrophobic pocket lined with aromatic residues (Trp84, Phe330). Protonation of the endocyclic nitrogen facilitates hydrogen bonding with catalytic His440. Experimental validation via enzyme inhibition assays and MD simulations is critical .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are effective for analyzing reaction yield trends in 6-chloroquinoline-based transformations?

- Methodological Answer : Cluster yield data (>85%) by substrate and ligand combinations. Use principal component analysis (PCA) to identify dominant variables (e.g., solvent polarity, ligand bulkiness). Replicate high-yield conditions using HTE platforms to ensure robustness .

Q. How can researchers address challenges in reproducing crystallographic data for 6-chloroquinoline derivatives?

- Methodological Answer : Ensure precise control of crystallization conditions (solvent, temperature). Compare experimental dihedral angles (e.g., 7.55° between quinoline rings) with DFT-optimized geometries. Cross-reference π–π stacking distances (3.612–3.771 Å) with literature values for similar compounds .

Q. Methodological Tables

| Property | Experimental Value | Computational Value (DFT) | Reference |

|---|---|---|---|

| C-Cl Bond Length (Å) | 1.73 (X-ray) | 1.75 (B3LYP/6-311++G(d,p)) | |

| HOMO-LUMO Gap (eV) | N/A | 4.2 | |

| ¹³C NMR Shift (C6 position) | 148.5 ppm | 147.9 ppm (GIAO) |

属性

IUPAC Name |

6-chloroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYRZXJQQVDKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682433 | |

| Record name | 6-Chloroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55377-25-8 | |

| Record name | 6-Chloroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。